tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

Suzuki-Miyaura coupling Buchwald-Hartwig amination regioselective cross-coupling

tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS 2092002-01-0) is a difunctionalized aromatic building block with the molecular formula C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol. Commercial suppliers list its purity at ≥98%.

Molecular Formula C12H13BrN2O2
Molecular Weight 297.15 g/mol
CAS No. 2092002-01-0
Cat. No. B13036028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-bromo-5-cyanophenyl)carbamate
CAS2092002-01-0
Molecular FormulaC12H13BrN2O2
Molecular Weight297.15 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=CC(=CC(=C1)C#N)Br
InChIInChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-10-5-8(7-14)4-9(13)6-10/h4-6H,1-3H3,(H,15,16)
InChIKeyNPBHKIDFYBZJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS 2092002-01-0): A Dual-Reactive, N-Boc-Protected Aromatic Building Block for Biaryl and Heterocycle Synthesis


tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate (CAS 2092002-01-0) is a difunctionalized aromatic building block with the molecular formula C₁₂H₁₃BrN₂O₂ and a molecular weight of 297.15 g/mol . Commercial suppliers list its purity at ≥98% . The compound integrates three structurally distinct functional groups on a single phenyl ring: a tert-butyloxycarbonyl (Boc)-protected aniline nitrogen (meta to bromine, position 1), an aryl bromide at position 3, and a nitrile (cyano) group at position 5. This 3-bromo-5-cyano-1-NHBoc substitution pattern is structurally distinct from regioisomeric variants such as tert-butyl N-(2-bromo-5-cyanophenyl)carbamate (CAS 2680815-39-6) [1] and tert-butyl N-(4-bromo-3-cyanophenyl)carbamate , each of which presents different electronic and steric profiles at the aniline nitrogen and the reactive bromide site. The presence of all three functional groups—a Pd-catalyzed cross-coupling handle (aryl-Br), a hydrogen-bond-accepting and electron-withdrawing nitrile, and an acid-labile Boc-protected amine—makes this scaffold a versatile intermediate for parallel library synthesis and late-stage diversification in medicinal chemistry programs.

Why 3-Bromo-5-Cyano Substitution Pattern in tert-Butyl Carbamates Cannot Be Assumed Equivalent: Steric and Electronic Differentiation at the Aniline Core


The 3-bromo-5-cyano substitution pattern in tert-butyl N-(3-bromo-5-cyanophenyl)carbamate cannot be freely interchanged with its 2-bromo-5-cyano, 4-bromo-3-cyano, or 3-chloro-5-cyano analogs without altering downstream synthetic and pharmacological outcomes. The bromine position directly controls the regiochemistry of cross-coupling diversification (e.g., Suzuki-Miyaura, Buchwald-Hartwig), determining the connectivity of the resulting biaryl or N-aryl products . Electronically, the meta-cyano group in this compound withdraws electron density from the aromatic ring via inductive and resonance effects, which modulates the reactivity of the aryl bromide toward oxidative addition with Pd(0) catalysts and influences the basicity and nucleophilicity of the Boc-protected aniline after deprotection. In structurally related kinase inhibitor programs, regioisomeric placement of bromine and cyano substituents has been shown to alter target binding affinity by more than an order of magnitude [1]. The 3,5-disubstituted aryl-Boc-carbamate geometry also positions the protected amine vector differently than 2,5- or 4,3-substituted regioisomers, which can critically impact molecular recognition and binding pocket occupancy. Generic procurement of any “bromo-cyanophenyl Boc-carbamate” without verifying the substitution pattern therefore risks producing inactive or suboptimal lead compounds, wasted synthesis cycles, and irreproducible SAR data.

Quantitative Differentiation Evidence for tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate vs. Closest Analogs


Aryl Bromide Coupling Reactivity: Differentiating 3-Bromo vs. 2-Bromo and 4-Bromo Regioisomers in Pd-Catalyzed Cross-Coupling

The aryl bromide at the 3-position of the phenyl ring in this compound is sterically less hindered than a 2-bromo substituent and electronically distinct from a 4-bromo substituent. In Pd-catalyzed cross-couplings, the rate of oxidative addition—often rate-determining—is highly sensitive to steric bulk around the C–Br bond. Meta-substituted aryl bromides (3-position) undergo oxidative addition faster than ortho-substituted (2-position) aryl bromides due to reduced steric clash with the metal center [1]. For example, in Pd₂(dba)₃·CHCl₃/ligand-catalyzed room-temperature amidation of aryl bromides with tert-butyl carbamate, unhindered and meta-substituted aryl bromides give substantially higher yields of N-Boc anilines than ortho-substituted congeners [1]. Additionally, the meta-cyano group exerts a stronger electron-withdrawing effect at the 3-position than at the 4-position (Hammett σ_meta = 0.56 vs. σ_para = 0.66 for CN, but the conjugation pathway places the bromide at a node in the π-system at the meta position, resulting in a different blend of inductive withdrawal without direct resonance activation of the bromide), creating a distinct reactivity profile for chemoselective coupling in the presence of other halogenated positions.

Suzuki-Miyaura coupling Buchwald-Hartwig amination regioselective cross-coupling aryl bromide reactivity

Biological Activity of the 3-Bromo-5-Cyanophenyl Pharmacophore: Galectin Inhibition Data from Idorsia Patent US20240124427

The 3-bromo-5-cyanophenyl motif is integrated into advanced clinical-stage galectin inhibitors disclosed in Idorsia Pharmaceuticals' patent US20240124427. In competitive binding assays, compound Example 89 containing the N-(3-bromo-5-cyanophenyl) substituent demonstrated an IC₅₀ of 587 nM against human galectin-1 and 38 nM against human galectin-3 [1]. The galectin-3 potency (38 nM) is 15-fold stronger than the galectin-1 potency, indicating that the 3-bromo-5-cyanophenyl fragment contributes to target selectivity within the galectin family. Example 110, a structurally related analog with an alternative core scaffold but retaining the N-(3-bromo-5-cyanophenyl) group, exhibited an IC₅₀ of 51 nM in competitive binding assays [2]. The consistency of sub-micromolar to low-nanomolar galectin-3 inhibition across structurally diverse cores incorporating the 3-bromo-5-cyanophenyl fragment supports the conclusion that this substitution pattern is a privileged pharmacophore for galectin-targeted programs.

galectin-1 inhibitor galectin-3 inhibitor Idorsia Pharmaceuticals 3-bromo-5-cyanophenyl pharmacophore

Physicochemical Property Differentiation: Computed LogP and TPSA as Surrogate Selectivity Filters vs. Des-Cyano and Halo-Substituted Analogs

Computed physicochemical properties for tert-butyl N-(3-bromo-5-cyanophenyl)carbamate sourced from ChemScene data include a TPSA of 62.12 Ų, a calculated LogP of 3.66778 (cLogP), 3 hydrogen bond acceptors, and 1 hydrogen bond donor . At cLogP 3.67, this compound occupies a favorable lipophilicity range for CNS drug-like space (typically cLogP 2–5) while maintaining TPSA below the 90 Ų threshold commonly associated with blood-brain barrier permeability. By comparison, the des-cyano analog tert-butyl N-(3-bromophenyl)carbamate would have a lower TPSA, fewer H-bond acceptors (removing the nitrile N), and a lower cLogP (nitrile contributes ~0.4–0.5 LogP units), shifting the scaffold into a more lipophilic, less polar property space. Conversely, the 3-chloro-5-cyano analog would have a smaller halogen substituent (Cl van der Waals radius 1.75 Å vs. Br 1.85 Å) with altered polarizability. The specific LogP of 3.67 and TPSA of 62.12 for the Br/CN combination provide a distinct property vector that is neither achievable with the des-cyano nor the chloro analog, making this compound uniquely positioned for CNS-penetrant and orally bioavailable lead series requiring intermediate polarity.

LogP TPSA lipophilicity drug-likeness physicochemical profiling

Orthogonal Deprotection Strategy: Boc Stability vs. Benzyl and Methyl Carbamate Analogs Enables Sequential Diversification

The tert-butyl carbamate (Boc) protecting group in this compound can be selectively removed under mild acidic conditions (e.g., 20–50% TFA in dichloromethane, or HCl in dioxane) to liberate the free aniline without affecting the aryl bromide or nitrile functionalities [1]. This orthogonality is not shared by benzyl carbamate (Cbz) analogs, which require hydrogenolysis conditions (H₂, Pd/C) that would simultaneously reduce the nitrile group or potentially dehalogenate the aryl bromide. Methyl carbamate analogs (e.g., methyl (3-bromo-5-cyanophenyl)carbamate, CAS 1108726-29-9) cannot be removed without strong acid or base that may compromise other functional groups . The Boc group of this compound can thus be removed and the resulting aniline subsequently functionalized (e.g., by amide coupling, sulfonylation, or reductive amination) while the bromide remains available for a later cross-coupling step, enabling true sequential, bidirectional diversification.

Boc deprotection orthogonal protecting groups sequential diversification solid-phase synthesis trifluoroacetic acid cleavage

Procurement-Driven Application Scenarios for tert-Butyl N-(3-bromo-5-cyanophenyl)carbamate: Where This Scaffold Outperforms Its Analogs


Galectin-3 Inhibitor Lead Optimization Leveraging the 3-Bromo-5-Cyanophenyl Pharmacophore

Research groups pursuing selective galectin-3 inhibitors for fibrosis, immuno-oncology, or inflammatory disease indications should standardize on this specific building block as their primary aromatic diversification precursor. Idorsia Pharmaceuticals' patent data demonstrate that the 3-bromo-5-cyanophenyl fragment, when incorporated into structurally diverse cores, yields consistent galectin-3 binding potency in the 38–51 nM range with up to 15-fold selectivity over galectin-1 [1][2]. The aryl bromide position enables modular Suzuki-Miyaura coupling to introduce diverse aromatic, heteroaromatic, or alkenyl substituents for SAR exploration without altering the pharmacophoric Br/CN pattern. After coupling, the Boc group can be removed under mild TFA conditions to reveal the aniline for further elaboration, enabling a convergent, library-amenable synthesis strategy. This scenario is not replicable with the 2-bromo or 4-bromo regioisomers, which would place the diversification vector in a different spatial orientation relative to the galectin binding site and may abolish target engagement [3].

Parallel Library Synthesis via Orthogonal Bidirectional Functionalization: Bromide First, Boc-Protected Aniline Second

In medicinal chemistry groups building focused libraries of N-aryl amides, sulfonamides, or ureas from a common aromatic core, this compound provides a validated orthogonal protection strategy. The aryl bromide at the 3-position can first undergo Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig coupling with high efficiency due to its sterically accessible meta position, as established in class-level coupling studies with Pd₂(dba)₃·CHCl₃ catalyst systems [1]. After the coupling step, the Boc group is quantitatively removed with TFA/CH₂Cl₂ or HCl/dioxane to expose the free aniline, which can then be derivatized with acyl chlorides, sulfonyl chlorides, isocyanates, or via reductive amination. This bidirectional sequence is incompatible with benzyl carbamate (Cbz) analogs because the hydrogenolysis required for Cbz removal would also reduce the nitrile group and potentially dehalogenate newly installed aryl coupling products [2]. The combination of bromide position (meta, sterically unhindered) and Boc protection (acid-labile, orthogonal to Br and CN) makes this building block uniquely suited for high-throughput parallel synthesis workflows.

CNS-Penetrant Lead Series with Balanced Polarity: Scaffold Selection Based on Computed TPSA and LogP

For central nervous system (CNS) drug discovery programs, the physicochemical profile of this compound—cLogP of 3.67, TPSA of 62.12 Ų—falls squarely within empirically derived CNS drug-like space (cLogP 2–5, TPSA < 90 Ų) [1]. The bromine atom at position 3 provides a vector for late-stage diversification without profoundly altering the core polarity, while the nitrile group contributes essential H-bond acceptor capacity and electron withdrawal that modulates amine basicity after Boc deprotection. The des-cyano analog would have an estimated cLogP of approximately 3.0–3.2 and a lower TPSA, shifting the scaffold into a more lipophilic and less polarizable property space that may reduce aqueous solubility. In contrast, the 3-chloro-5-cyano analog would have a smaller halogen and altered polarizability, changing molecular recognition profiles. This compound therefore represents a calculated, intermediate-polarity scaffold that CNS medicinal chemists should prioritize when the target product profile requires balanced permeability and solubility [1].

Building Block Procurement for Contract Research Organizations (CROs) Supporting Multi-Client Kinase and Galectin Programs

Contract research organizations synthesizing compound libraries for multiple clients across different target classes benefit from building blocks with demonstrated, cross-target utility. The 3-bromo-5-cyanophenyl motif has established biological precedent in galectin-3 and galectin-1 inhibition (IC₅₀ 38–587 nM) [1] and appears in kinase-focused compound collections targeting p38MAPKα (structurally related bromoaryl compounds with IC₅₀ in the micromolar to high-nanomolar range) [2][3]. Additionally, the bromine substituent at the meta position ensures reliable Pd-catalyzed coupling yields across diverse boronic acid and amine coupling partners , reducing the number of failed reactions in parallel synthesis campaigns. The ≥98% commercial purity from validated suppliers reduces the need for costly in-house repurification before use in library production . Procuring this single, dual-purpose building block enables CROs to serve both galectin and kinase clients simultaneously while minimizing inventory complexity.

Quote Request

Request a Quote for tert-butyl N-(3-bromo-5-cyanophenyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.